Bicyclo[2.2.1]hept-2-ene
Overview
Description
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]hept-2-ene and its derivatives has been extensively explored. One method involves the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane in the gas phase over solid fluoride, leading to cyclopropene dimerization and further complex reactions (Billups et al., 1996). Additionally, the synthesis of mixed fluorinated and hydrogenated derivatives, demonstrating the versatility of Bicyclo[2.2.1]hept-2-ene in producing fluorinated polymers through polymerization via a metathetic reaction, has been described (Perez et al., 1988).
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]hept-2-ene has been determined using various techniques, including X-ray diffraction. The structure of Bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was characterized to understand the asymmetry of bond distances and the hydrogen bonding between molecules, forming infinite chains (Pfluger et al., 1973).
Chemical Reactions and Properties
Bicyclo[2.2.1]hept-2-ene participates in a variety of chemical reactions, such as ring-opening metathesis polymerization, demonstrating its role in producing polymers. The polymerization of Bicyclo[2.2.1]hept-2-ene using Ru complexes has been explored, highlighting the conditions for achieving high molecular weights and the challenges in catalyst recycling (Mühlebach et al., 1994).
Physical Properties Analysis
The physical properties of Bicyclo[2.2.1]hept-2-ene, including its stability and reactivity, are crucial for its applications in materials science. The dynamic isotope dilution kinetic study provides insights into the thermal conversions of Bicyclo[3.2.0]hept-2-ene to Bicyclo[2.2.1]hept-2-ene, shedding light on the stability and reactivity of these compounds at high temperatures (Baldwin & Belfield, 1989).
Chemical Properties Analysis
The chemical properties of Bicyclo[2.2.1]hept-2-ene are influenced by its unique structure, facilitating various reactions such as the Claisen rearrangement. The synthesis and rearrangement of bridged bicyclic enol ethers highlight the compound's reactivity and potential in synthesizing complex organic structures (Robertson & Fowler, 2006).
Scientific Research Applications
Thermophysical Property Research
- Scientific Field: Physical Chemistry
- Application Summary: Bicyclo[2.2.1]hept-2-ene is used in the study of thermophysical properties. The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, and density are critically evaluated .
- Methods of Application: The compound’s properties are measured under various conditions of temperature and pressure .
- Results: The data obtained from these studies provide valuable insights into the compound’s behavior under different conditions, which can be useful in various scientific and industrial applications .
Transition Metal-Catalyzed Dimerization
- Scientific Field: Organic Chemistry
- Application Summary: Bicyclo[2.2.1]hept-2-ene is used in transition metal-catalyzed dimerization of alkene .
- Methods of Application: The compound undergoes vinylic polymerization with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
- Results: The results of these studies contribute to the understanding of the mechanisms of transition metal-catalyzed reactions .
Preparation of Substituted Bicycloheptanes
- Scientific Field: Synthetic Chemistry
- Application Summary: Bicyclo[2.2.1]hept-2-ene can be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes .
- Methods of Application: The specific synthetic procedures would depend on the desired substituted bicycloheptane .
- Results: The resulting substituted bicycloheptanes could have potential applications in various fields, including material science, catalysis, and drug delivery systems.
Material Science
- Scientific Field: Material Science
- Application Summary: Bicyclo[2.2.1]hept-2-ene finds applications in diverse fields such as material science.
- Methods of Application: The specific methods of application would depend on the specific context within material science.
- Results: With its complex structure and varied functionalities, this compound offers immense potential for innovation and advancement in scientific studies.
Catalysis
- Scientific Field: Catalysis
- Application Summary: Bicyclo[2.2.1]hept-2-ene is also used in catalysis.
- Methods of Application: The specific methods of application would depend on the specific context within catalysis.
- Results: The results of these studies contribute to the understanding of the mechanisms of various catalytic reactions.
Drug Delivery Systems
- Scientific Field: Pharmacology
- Application Summary: Bicyclo[2.2.1]hept-2-ene can be used in the development of drug delivery systems.
- Methods of Application: The specific methods of application would depend on the specific context within drug delivery systems.
- Results: The resulting drug delivery systems could have potential applications in various fields, including medicine and healthcare.
Polymerization
- Scientific Field: Polymer Chemistry
- Application Summary: Bicyclo[2.2.1]hept-2-ene is used in the polymerization process . It undergoes vinylic polymerization with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
- Methods of Application: The specific methods of application would depend on the specific context within polymer chemistry .
- Results: The resulting polymers could have potential applications in various fields, including material science, catalysis, and drug delivery systems .
Preparation of Other Chemical Compounds
- Scientific Field: Synthetic Chemistry
- Application Summary: Bicyclo[2.2.1]hept-2-ene can be used in the preparation of other chemical compounds .
- Methods of Application: The specific synthetic procedures would depend on the desired chemical compound .
- Results: The resulting chemical compounds could have potential applications in various fields, including material science, catalysis, and drug delivery systems .
Safety And Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-76-0 | |
Record name | Polynorbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25038-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022042 | |
Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 2-Norbornene | |
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URL | https://haz-map.com/Agents/19666 | |
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Product Name |
Bicyclo[2.2.1]hept-2-ene | |
CAS RN |
498-66-8 | |
Record name | Norbornene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norbornylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-2-ene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Norbornylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,9,10-trinorborn-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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